molecular formula C13H8ClN3OS B2742266 4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-58-7

4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2742266
CAS No.: 1003159-58-7
M. Wt: 289.74
InChI Key: DZZLKYRVDSWFTR-UHFFFAOYSA-N
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Description

4-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a 4-chlorobenzamide moiety via an amide bond at the 4-position of the pyrimidine ring.

Properties

IUPAC Name

4-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZLKYRVDSWFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. This can be achieved by heating thiophene-2-carboxamides in formic acid to obtain thieno[2,3-d]pyrimidin-4-ones . . Industrial production methods may involve optimization of these steps to improve yield and efficiency.

Chemical Reactions Analysis

4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include formic acid, chlorinating agents, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are highly influenced by substituents on both the benzamide and heterocyclic core. Key analogues include:

Compound Name Substituents on Benzamide Substituents on Thienopyrimidine Key Properties/Activities Reference
4-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (Target) 4-Cl None (core at 4-position) N/A (Inferred lipophilicity) -
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) 4-OCH₃ 4-(4-CF₃-phenoxy) at 2-position Anti-microbial activity
N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide (8a) None 2-thiomorpholine Melting point: 224–226°C; IR: 1,658 cm⁻¹ (C=O)
2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide (5) 2-Cl (hydrazide) Fused cyclohexane ring Cytotoxicity (IC₅₀: >5 µM); ClogP: 4.54
4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-Cl Thiazole core (non-thienopyrimidine) N/A (Structural divergence)

Key Observations :

  • Electron-Withdrawing vs.
  • Core Modifications : Compound 5’s fused cyclohexane ring reduces planarity, possibly affecting DNA intercalation in cytotoxic activity . The thiazole-based analogue () diverges significantly in core structure, altering pharmacological targets.
Physicochemical and Analytical Data
  • Melting Points : Compound 8a’s high melting point (224–226°C) reflects crystalline stability from the thiomorpholine substituent . The target compound’s melting point is expected to be similar (210–220°C).
  • Spectroscopic Characterization : IR peaks for C=O (1,658 cm⁻¹) and NH (3,157 cm⁻¹) in 8a mirror expected features in the target compound.

Biological Activity

4-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound belonging to the thienopyrimidine class, characterized by its unique structural features which confer significant biological activity. This compound has been investigated for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8ClN3S\text{C}_{11}\text{H}_{8}\text{ClN}_{3}\text{S}

This structure includes a chlorine substituent on the benzamide moiety and a thieno[2,3-d]pyrimidine core, which is essential for its biological activity.

The primary target of this compound is the acetyl-CoA carboxylase enzyme . By inhibiting this enzyme, the compound disrupts the fatty acid biosynthesis pathway, leading to various cellular effects such as:

  • Anticancer Activity: Inhibition of cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects: Reduction of inflammatory markers through modulation of signaling pathways.
  • Antimicrobial Properties: Efficacy against a range of bacterial and fungal pathogens.

Biological Activity Overview

The biological activities of this compound have been documented in several studies. Below is a summary of its key activities:

Biological Activity Description
Anticancer Exhibits cytotoxic effects against cancer cell lines such as HeLa and A549 with IC50_{50} values ranging from 7.01 to 14.31 µM .
Anti-inflammatory Demonstrates potential in reducing inflammation through inhibition of pro-inflammatory cytokines .
Antimicrobial Shows activity against both Gram-positive and Gram-negative bacteria .
Antiviral Potential efficacy against viral infections has been suggested .

Case Studies and Research Findings

  • Anticancer Studies:
    • In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For example, it was reported to have an IC50_{50} value of 8.55 µM against MCF-7 cells .
  • Anti-inflammatory Mechanism:
    • The compound's anti-inflammatory properties were evaluated through assays measuring cytokine levels in treated macrophages. Results indicated a significant decrease in TNF-alpha production .
  • Antimicrobial Activity:
    • The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL .

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